molecular formula C17H24N6 B11041306 6-ethyl-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

6-ethyl-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

Cat. No.: B11041306
M. Wt: 312.4 g/mol
InChI Key: GCTZTVIXZOPQCZ-UHFFFAOYSA-N
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Description

6-ethyl-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is an organic compound with the molecular formula C₁₇H₂₄N₆. This compound is characterized by its complex structure, which includes a quinazoline core, a triazine ring, and various alkyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the triazine ring and the alkyl substituents. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

6-ethyl-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-ethyl-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-ethyl-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine include other quinazoline derivatives and triazine-containing compounds. Examples include:

  • 4-methylquinazoline
  • 2,4-diamino-6-ethyl-1,3,5-triazine

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C17H24N6

Molecular Weight

312.4 g/mol

IUPAC Name

6-ethyl-4-methyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine

InChI

InChI=1S/C17H24N6/c1-4-8-23-10-18-16(19-11-23)22-17-20-12(3)14-9-13(5-2)6-7-15(14)21-17/h6-7,9H,4-5,8,10-11H2,1-3H3,(H2,18,19,20,21,22)

InChI Key

GCTZTVIXZOPQCZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CNC(=NC1)NC2=NC(=C3C=C(C=CC3=N2)CC)C

Origin of Product

United States

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